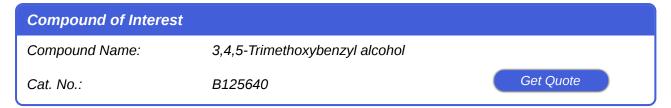


# Spectroscopic Profile of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxybenzyl alcohol** (CAS No: 3840-31-1), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow visualization to aid in its identification and characterization.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **3,4,5-Trimethoxybenzyl alcohol**.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.56	S	2H	Ar-H
4.62	S	2H	-CH <sub>2</sub> -
3.84	S	9H	-OCH₃
1.80	t (broad)	1H	-ОН

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol

Chemical Shift (δ) ppm	Assignment
153.4	C3, C5
136.9	C4
136.4	C1
104.9	C2, C6
65.4	-CH₂OH
60.9	C4-OCH₃
56.2	C3, C5 -OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)

#### Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,4,5-Trimethoxybenzyl alcohol



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3470	Strong, Broad	O-H stretch (alcohol)
2938, 2836	Medium	C-H stretch (aliphatic)
1592, 1507	Strong	C=C stretch (aromatic)
1463	Medium	C-H bend (aliphatic)
1240, 1128	Strong	C-O stretch (ether)
1007	Strong	C-O stretch (primary alcohol)

Sample Preparation: Neat (thin film)

#### Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 3,4,5-Trimethoxybenzyl alcohol

m/z	Relative Intensity (%)	Assignment
198	100	[M] <sup>+</sup> (Molecular Ion)
183	50	[M - CH <sub>3</sub> ] <sup>+</sup>
169	85	[M - CH <sub>2</sub> OH] <sup>+</sup>
155	30	[M - CH <sub>3</sub> - CO] <sup>+</sup>
127	25	[M - (OCH3)2 - H]+

Ionization Method: Electron Ionization (EI)

#### **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- 1. Sample Preparation: Approximately 10-20 mg of **3,4,5-Trimethoxybenzyl alcohol** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- 2. Instrumentation and Data Acquisition:
- ¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added.
- <sup>13</sup>C NMR: Spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. The spectrum was acquired with proton noise decoupling, a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 512 scans were accumulated.

#### Infrared (IR) Spectroscopy

- 1. Sample Preparation: A small drop of neat **3,4,5-Trimethoxybenzyl alcohol** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- 2. Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. A total of 32 scans were co-added for both the background and the sample spectra.

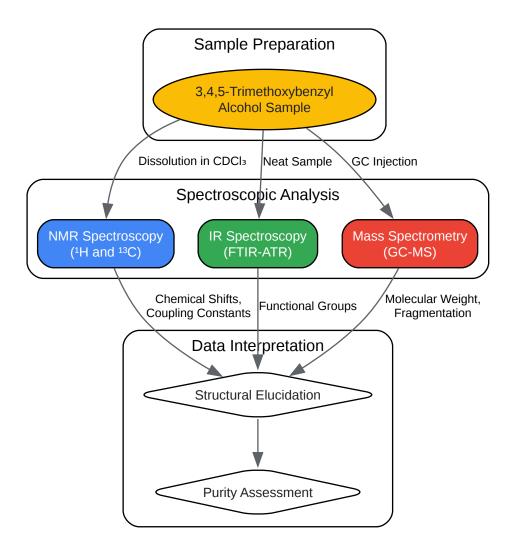
#### **Mass Spectrometry (MS)**

- 1. Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) equipped with a capillary column. The GC oven temperature was programmed to ramp from 100°C to 250°C. Electron ionization (EI) was performed at a standard energy of 70 eV.
- 2. Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z). The spectra were scanned over a mass range of 40-400 amu.

### Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic characterization of **3,4,5-Trimethoxybenzyl alcohol**.



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Caption: Workflow for Spectroscopic Analysis.

• To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trimethoxybenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125640#spectroscopic-data-of-3-4-5-trimethoxybenzyl-alcohol-nmr-ir-ms]

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